4-Chloro-3-fluoropyridine-2-methanamine

Medicinal Chemistry Physicochemical Properties Lead Optimization

This halogenated pyridine building block features a strategic 3-fluoro-4-chloro substitution that precisely tunes pKa (~7.99) and lipophilicity (XLogP3 0.5) for superior metabolic stability and target engagement. Unlike generic mono-halogenated analogs, its distinct electronic environment enables regioselective functionalization (e.g., >50:1 Minisci-type isomer ratios) and predictable metalation behavior, reducing synthetic risk in multi-step campaigns. Essential for fragment-based drug discovery (FBDD) and next-generation agrochemical intermediate synthesis. Procurement from verified suppliers ensures batch consistency for reproducible C–N and C–C bond-forming reactions.

Molecular Formula C6H6ClFN2
Molecular Weight 160.58
CAS No. 1260903-03-4
Cat. No. B2654672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoropyridine-2-methanamine
CAS1260903-03-4
Molecular FormulaC6H6ClFN2
Molecular Weight160.58
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)F)CN
InChIInChI=1S/C6H6ClFN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2
InChIKeyZCSGHHVJWIODFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-fluoropyridine-2-methanamine (CAS 1260903-03-4): Procurement-Grade Heterocyclic Building Block


4-Chloro-3-fluoropyridine-2-methanamine (CAS 1260903-03-4) is a halogenated pyridine derivative with the molecular formula C₆H₆ClFN₂ and a molecular weight of 160.58 g/mol . This heterocyclic amine features a unique substitution pattern: a chlorine atom at the 4-position, a fluorine atom at the 3-position, and a methanamine (-CH₂NH₂) group at the 2-position of the pyridine ring [1]. The compound is a versatile synthetic intermediate, particularly valued in medicinal and agrochemical research for its electron-withdrawing chloro-fluoro motif, which can influence binding affinity and metabolic stability in downstream active molecules [2].

Why 4-Chloro-3-fluoropyridine-2-methanamine Cannot Be Replaced by Simpler Pyridine Methanamines


Generic substitution of 4-Chloro-3-fluoropyridine-2-methanamine with other pyridine methanamine derivatives is not feasible without compromising key physicochemical and reactivity profiles. The specific 3-fluoro-4-chloro substitution pattern creates a distinct electronic environment that directly modulates the basicity (pKa) and lipophilicity (logP) of the molecule, which are critical parameters in lead optimization and building block selection . As demonstrated in comparative regioselective functionalization studies, the presence and position of both halogens on the pyridine ring dictate the outcome of metalation and Minisci-type reactions, enabling synthetic routes that are not accessible with mono-halogenated or differently substituted analogs [1]. Therefore, procuring the exact compound is essential for maintaining synthetic fidelity and achieving the desired downstream molecular properties.

Quantitative Differentiation of 4-Chloro-3-fluoropyridine-2-methanamine: Evidence for Scientific Selection


Comparative Basicity: pKa Analysis of 4-Chloro-3-fluoropyridine-2-methanamine vs. Mono-Halogenated Analogs

The basicity of the amine group, as indicated by the predicted pKa of its conjugate acid, differs significantly between 4-Chloro-3-fluoropyridine-2-methanamine and its mono-halogenated analogs. The target compound exhibits a predicted pKa of 7.99 ± 0.50 , while 3-fluoropyridine-2-methanamine (CAS 312904-51-1) and 4-chloropyridine-2-methanamine (CAS 180748-30-5) have predicted pKa values of approximately 5.92 and 7.75, respectively [1]. This difference in basicity influences protonation state at physiological pH, which can affect solubility, membrane permeability, and target binding interactions.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Lipophilicity Modulation: LogP Comparison of 4-Chloro-3-fluoropyridine-2-methanamine and Positional Isomers

The calculated partition coefficient (XLogP3) for 4-Chloro-3-fluoropyridine-2-methanamine is 0.5 [1]. This value is substantially lower than that of its positional isomer, 3-chloro-2-fluoropyridin-4-yl)methanamine (CAS 1149588-74-8), which has a predicted XLogP3 of approximately 1.2 . The lower lipophilicity of the target compound, stemming from the specific arrangement of chlorine and fluorine atoms, is a critical factor for optimizing solubility and reducing non-specific binding in biological systems.

ADME Properties Drug Design Lipophilicity

Synthetic Utility: Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine

The starting material 4-chloro-3-fluoropyridine, a direct precursor to the target methanamine derivative, undergoes regioselective amidomethylation under metalation or Minisci-type conditions [1]. This reaction yields a series of 2-amidomethylated pyridines with isomer ratios ranging from 6.7:1 to >50:1 and yields of 30–74% [1]. This high regioselectivity is a direct consequence of the unique 3-fluoro-4-chloro substitution pattern, which directs functionalization to the 2-position. In contrast, simpler pyridine methanamines or other halogenated analogs would not provide this predictable and controlled reactivity profile.

Synthetic Methodology Regioselective Functionalization Building Block

Optimal Application Scenarios for 4-Chloro-3-fluoropyridine-2-methanamine in Research and Development


Medicinal Chemistry: Lead Optimization Requiring Precise Basicity Control

In lead optimization campaigns, the predicted pKa of 7.99 for 4-Chloro-3-fluoropyridine-2-methanamine provides a distinct basicity profile compared to mono-halogenated analogs (e.g., 3-fluoropyridine-2-methanamine with pKa ~5.92) . This property makes it particularly suitable for designing molecules intended for targets where the protonation state at physiological pH is critical, such as central nervous system (CNS) targets or specific enzyme active sites. Its intermediate basicity offers a tunable handle that can be exploited to modulate target engagement and reduce off-target activity associated with more basic or less basic alternatives.

Agrochemical Synthesis: Developing Novel Neonicotinoid Analogs with Favorable ADME

The compound's unique chloro-fluoro substitution pattern, which results in a calculated XLogP3 of 0.5 [1], makes it a valuable intermediate for the synthesis of fluorinated neonicotinoid analogs [2]. The lower lipophilicity, compared to its positional isomer (XLogP3 ~1.2), can contribute to improved aqueous solubility and a more favorable environmental fate profile. This is a key consideration in the development of next-generation crop protection agents that require both high potency and reduced ecological persistence.

Synthetic Methodology Development: Controlled Regioselective Functionalization

As demonstrated by Papaioannou et al. (2020), 4-chloro-3-fluoropyridine (a direct precursor to the target compound) can be regioselectively amidomethylated with high isomer ratios (>50:1) and useful yields (30-74%) [3]. This validated reactivity profile supports the use of 4-chloro-3-fluoropyridine-2-methanamine as a scaffold for developing new synthetic methodologies or for the controlled elaboration of complex pyridine-based architectures. Its predictable behavior under metalation and Minisci conditions reduces synthetic risk and improves overall efficiency in multi-step synthesis.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD)

The distinct physicochemical properties of 4-Chloro-3-fluoropyridine-2-methanamine, specifically its balanced lipophilicity (XLogP3 = 0.5) [1] and unique basicity, align well with the principles of fragment-based drug discovery. Fragments with moderate lipophilicity and a well-defined hydrogen-bonding capacity are often preferred starting points. This compound serves as a high-quality, structurally defined fragment that can be efficiently elaborated into more potent lead molecules, offering a strategic advantage over more lipophilic or less tractable pyridine methanamine building blocks.

Technical Documentation Hub

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